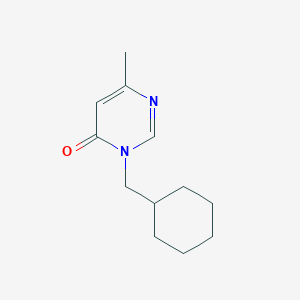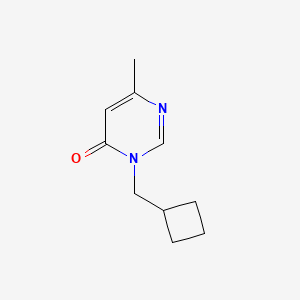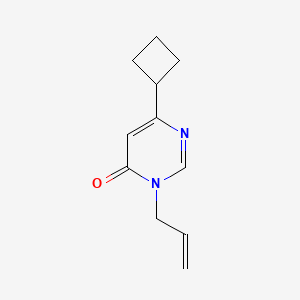![molecular formula C15H20N4OS B6430491 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2202294-00-4](/img/structure/B6430491.png)
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine (MMPP) is a novel compound that has been studied for its potential applications in various scientific fields. MMPP is a heterocyclic compound that has a unique structure and properties, making it an attractive option for various applications. MMPP has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products, as well as its potential to be used as a bioactive agent.
科学研究应用
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential applications in various scientific fields. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products. It has also been studied for its potential to be used as a bioactive agent. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used in the synthesis of drugs, such as antifungal agents, antibiotics, and antiviral agents. Additionally, 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used in the synthesis of other compounds, such as organic dyes, organic pigments, and organic catalysts.
作用机制
The mechanism of action of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is not yet fully understood. However, it is believed that 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine binds to certain enzymes and proteins in the body, which can then lead to changes in the body’s biochemical and physiological processes. Additionally, it is believed that 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can interact with certain receptors in the body, which can lead to changes in the body’s physiological processes.
Biochemical and Physiological Effects
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential biochemical and physiological effects. It has been shown to have potential anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to have potential anti-bacterial and anti-fungal properties. It has also been shown to have potential neuroprotective properties, and to have potential to act as an immunomodulator.
实验室实验的优点和局限性
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and is generally inexpensive to obtain. Additionally, 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be used in a variety of experiments, as it has a wide range of potential applications. However, there are some limitations to using 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine in lab experiments. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a relatively new compound, so there is still much to be learned about its properties and potential applications. Additionally, there is still much to be learned about the safety and toxicity of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as it is a relatively new compound.
未来方向
There are many potential future directions for the research and development of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine. One potential future direction is to further study the biochemical and physiological effects of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential applications in the synthesis of drugs and other compounds. Additionally, more research could be done to better understand the safety and toxicity of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential interactions with other compounds. Additionally, more research could be done to better understand the potential mechanisms of action of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential applications in various fields. Finally, more research could be done to explore the potential of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine to be used as a bioactive agent, as well as its potential to be used in the synthesis of drugs, organic dyes, organic pigments, and organic catalysts.
合成方法
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be synthesized using a variety of methods. The most common method is through the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy. This reaction is generally conducted in the presence of a catalyst, such as palladium, and is usually carried out at room temperature. Other methods of synthesis may also be used, such as the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a base, or the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a strong acid.
属性
IUPAC Name |
3-methyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-4-3-7-16-14(11)20-10-13-5-8-19(9-6-13)15-17-12(2)18-21-15/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYMQSQAMOEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430444.png)
![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)
![3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6430478.png)
![3-methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430479.png)
![2-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6430496.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B6430497.png)
![3-methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430504.png)
![2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile](/img/structure/B6430514.png)